![molecular formula C12H15N3 B1471362 (1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine CAS No. 1782366-70-4](/img/structure/B1471362.png)
(1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine, also known as EPPM, is an organic compound with a molecular formula of C9H13N3. It is a white, crystalline solid with a melting point of 120°C and a boiling point of 211°C. EPPM is an effective synthetic intermediate in the production of various pharmaceuticals, agrochemicals, and fine chemicals. It is also used as a reagent for organic transformations and in the synthesis of other organic compounds.
Scientific Research Applications
(1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine is used in various scientific research applications, including the synthesis of dyes, pharmaceuticals, agrochemicals, and fine chemicals. It has also been used in the synthesis of peptides, peptidomimetics, and other biologically active compounds. Additionally, this compound has been used as a reagent in organic transformations and in the synthesis of other organic compounds.
Mechanism of Action
Target of Action
Pyrazole derivatives are an important class of heterocyclic compounds, present in several biologically and medicinally active compounds . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
The exact mode of action would depend on the specific targets of these compounds. For example, some pyrazole derivatives have been found to inhibit certain enzymes, leading to their therapeutic effects .
Biochemical Pathways
Pyrazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some pyrazole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
The molecular and cellular effects of these compounds would depend on their specific targets and mode of action. Some pyrazole derivatives have been found to have various biological activities, which could result in a wide range of effects .
Advantages and Limitations for Lab Experiments
The main advantages of using (1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine in laboratory experiments are its low cost, availability, and ease of synthesis. Additionally, this compound is relatively stable in a variety of conditions and is not prone to hydrolysis or oxidation. However, it can be difficult to purify and its low solubility can be a limitation in certain experiments.
Future Directions
The future directions for (1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine research include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, research should be conducted to develop more efficient and cost-effective methods for its synthesis. Finally, further research should be conducted to explore its potential applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.
properties
IUPAC Name |
(2-ethyl-5-phenylpyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-2-15-11(9-13)8-12(14-15)10-6-4-3-5-7-10/h3-8H,2,9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGBHJLGNJJRCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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